Physicochemical Properties of Dapivirine Hydrochloride: A Technical Guide for Preformulation Studies
Physicochemical Properties of Dapivirine Hydrochloride: A Technical Guide for Preformulation Studies
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Dapivirine (TMC120) is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the diarylpyrimidine class of compounds.[1][2] It is a leading candidate in HIV prevention, particularly for use as a topical microbicide in formulations such as vaginal rings and films to prevent sexual transmission of HIV-1.[3] The hydrochloride salt, dapivirine hydrochloride, is often considered during formulation development.
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to the preformulation stage of drug development. These properties govern the drug's biopharmaceutical behavior, stability, and the design of an effective and safe dosage form. This technical guide provides an in-depth overview of the core physicochemical properties of dapivirine and its hydrochloride salt, presenting key data, experimental protocols, and relevant workflows to support preformulation studies.
Core Physicochemical Properties
The fundamental physicochemical characteristics of dapivirine and its hydrochloride salt are summarized below. These parameters are critical for predicting the drug's behavior in various formulation systems.
Table 1: Summary of General Physicochemical Properties
| Property | Dapivirine | Dapivirine Hydrochloride | Reference(s) |
| Chemical Name | 4-[[4-[(2,4,6-trimethylphenyl) amino]-2-pyrimidinyl]amino]-benzonitrile | 4-[[4-[(2,4,6-trimethylphenyl)amino]-2-pyrimidinyl]amino]benzonitrile hydrochloride | [1][4] |
| Molecular Formula | C₂₀H₁₉N₅ | C₂₀H₂₀ClN₅ | [5][6] |
| Molecular Weight | 329.4 g/mol | 365.86 g/mol | [5][6] |
| Appearance | Crystalline solid | Not specified, presumed solid | [1] |
| CAS Number | 244767-67-7 | 244768-47-6 | [5] |
| Ionization Constant (pKa) | 5.30 (Weakly basic) | Not explicitly measured, but the basic nature is key. | [7] |
| Log P (o/w) | 5.35 | Not explicitly measured, expected to be lower due to salt form. | [7] |
| Melting Point | Melting endotherm at 220°C | Not specified | [8] |
Solubility
Dapivirine is characterized by its poor aqueous solubility, a critical factor influencing its dissolution rate and bioavailability.[3] Its solubility is pH-dependent due to the presence of a weakly basic diaminopyrimidine group.[7] The solubility increases as the pH decreases and the degree of ionization increases.[7]
Table 2: Solubility of Dapivirine in Various Media
| Solvent/Medium | Solubility (µg/mL) | Conditions | Reference(s) |
| Unbuffered Water | 0.084 | Not specified | [9] |
| Phosphate Buffer pH 7.0 | 0.018 | Not specified | [9] |
| Acetate Buffer pH 4.2 | 0.499 | Not specified | [9] |
| 10/90 Isopropanol/Water | 0.556 | Not specified | [9] |
| 20/80 Isopropanol/Water | 2.76 | Not specified | [9] |
| 30/70 Isopropanol/Water | 24.14 | Not specified | [9] |
| 50/50 Isopropanol/Water | 645.0 | Not specified | [9] |
| Dimethyl Sulfoxide (DMSO) | ~200 | Purged with inert gas | [1] |
| Dimethylformamide (DMF) | ~300 | Purged with inert gas | [1] |
| 1:3 DMF:PBS (pH 7.2) | ~250 | Not specified | [1] |
Solid-State Properties
Crystallinity and Polymorphism Dapivirine exists as a crystalline solid.[3] Studies have identified the existence of packing polymorphism, with forms I and IV being persistent at room temperature.[10][11] Form I is the thermodynamically stable form.[10] Importantly for formulation, no significant differences in the thermodynamic solubility between these two polymorphic forms were observed in media relevant to in vitro release testing.[10] However, the potential for polymorphism should always be considered during development, as different forms can affect stability, dissolution, and manufacturability.
Thermal Properties Differential Scanning Calorimetry (DSC) of pure dapivirine shows a distinct melting endotherm at 220°C.[8] Thermal analysis is crucial for detecting polymorphism and understanding the drug's behavior during heat-related manufacturing processes, such as hot-melt extrusion.
Mechanism of Action
Dapivirine functions by inhibiting HIV-1 reverse transcriptase, an essential enzyme for viral replication.[12] As a non-nucleoside inhibitor, it binds to an allosteric pocket on the enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, disrupting its catalytic activity and blocking the conversion of viral RNA into DNA, thus halting the viral life cycle.[12][13]
Key Experimental Protocols & Workflows
Detailed and reproducible methodologies are essential for characterizing API properties. The following sections describe standard protocols for determining the key physicochemical parameters of dapivirine hydrochloride.
Determination of pKa and Log P
The ionization constant (pKa) and partition coefficient (Log P) are critical for predicting solubility and absorption. A common method involves titration in a mixed co-solvent system and extrapolation to aqueous conditions.[7]
Protocol:
-
Sample Preparation: Dissolve dapivirine in a mixed solvent system, for example, a mixture of 20% acetonitrile, 20% dioxane, and 20% methanol (v/v) in 0.15 M potassium chloride.[7]
-
Titration: Perform an automated potentiometric titration using an instrument like the Sirius T3.[7] This measures the apparent ionization constant in the co-solvent.
-
Repeat: Repeat the measurement at several different co-solvent concentrations.
-
Extrapolation: Plot the measured pKa values against the co-solvent concentration and extrapolate to 0% co-solvent using the Yasuda-Shedlovsky method to determine the true aqueous pKa value.[7] A similar procedure is used for Log P determination.
Equilibrium Solubility Measurement
The shake-flask method is the gold standard for determining equilibrium solubility.
Protocol:
-
Sample Preparation: Add an excess amount of solid, micronized dapivirine to a known volume (e.g., 10 mL) of the test medium (e.g., buffer, co-solvent mixture) in a sealed tube.[7]
-
Mixing: Vortex the sealed tube for approximately 20 seconds to ensure initial dispersion.[7]
-
Incubation: Place the tube in an orbital shaking incubator at a controlled temperature (e.g., 37°C) and speed (e.g., 60 rpm) for an extended period (e.g., 72 hours) to ensure equilibrium is reached.[7]
-
Separation: After incubation, allow the samples to equilibrate to room temperature and then centrifuge at high speed (e.g., 7500 rpm) to pellet the excess, undissolved solid.[7]
-
Analysis: Carefully collect an aliquot of the clear supernatant, dilute as necessary, and quantify the concentration of dissolved dapivirine using a validated analytical method such as HPLC-UV.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Dapivirine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Refining the in vitro release test method for a dapivirine-releasing vaginal ring to match in vivo performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Packing Polymorphism of Dapivirine and Its Impact on the Performance of a Dapivirine-Releasing Silicone Elastomer Vaginal Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
- 12. Dapivirine Ring - Wikipedia [en.wikipedia.org]
- 13. LAPaL [lapal.medicinespatentpool.org]
